Synthesis and characterization of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Synthesis and characterization of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, a significant acetoacetamide derivative. This compound serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). We present a robust synthetic protocol, grounded in established chemical principles, and detail a multi-technique analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Importance
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, with the empirical formula C₁₁H₁₂ClNO₂, belongs to the class of β-ketoamides.[1] This structural motif is a cornerstone in synthetic organic chemistry due to its versatile reactivity, primarily stemming from the active methylene group flanked by two carbonyl functionalities. This inherent reactivity allows for a wide range of subsequent chemical transformations, making it a valuable building block.
The strategic importance of this particular molecule is underscored by the presence of the N-(2-chloro-6-methylphenyl) moiety in advanced pharmaceutical agents. Notably, this fragment is a key component of Dasatinib, a potent dual Src/Abl kinase inhibitor used in cancer therapy.[2] Therefore, mastering the synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide is a critical first step for research and development programs aimed at creating novel therapeutics and other complex chemical entities. This guide provides the necessary expertise to reliably synthesize and unequivocally characterize this compound.
Synthesis Methodology: Acetoacetylation of 2-Chloro-6-methylaniline
The synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide is most efficiently achieved via the acetoacetylation of 2-chloro-6-methylaniline. While reactions with reagents like ethyl acetoacetate are viable, the use of diketene is often preferred in industrial settings for its high reactivity and atom economy, typically leading to higher yields.[3][4]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2-chloro-6-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diketene β-lactone ring. This is followed by the opening of the strained four-membered ring to yield the stable amide product. The reaction is generally exothermic and proceeds rapidly.
Experimental Protocol
This protocol is designed as a self-validating system. Successful execution, followed by the characterization outlined in Section 3, will confirm the synthesis of the target compound.
Materials and Reagents:
-
2-Chloro-6-methylaniline (CAS: 87-63-8)[5]
-
Diketene (CAS: 674-82-8)[6]
-
Toluene (Anhydrous)
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Ethanol (Reagent Grade)
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Deionized Water
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Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, charge 14.16 g (0.1 mol) of 2-chloro-6-methylaniline and 100 mL of anhydrous toluene.
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Initiation: Begin stirring the solution to ensure homogeneity.
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Reagent Addition: Slowly add 8.41 g (0.1 mol) of diketene dropwise via the dropping funnel over a period of 30-45 minutes. A slight exotherm may be observed; maintain the reaction temperature between 25-35 °C using a water bath if necessary. Causality Note: The controlled addition of diketene is crucial to manage the reaction's exothermicity and prevent the formation of side products.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:2 v/v), observing the consumption of the starting aniline.
-
Product Isolation: Upon completion, the product often precipitates from the toluene solution. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crude solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Final Product: Collect the purified white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. The expected molecular weight is 225.67 g/mol .
Synthesis Workflow Visualization
Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are paramount. The following multi-technique approach ensures the identity and quality of the synthesized compound.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |
| Molecular Weight | 225.67 g/mol |
Spectroscopic Analysis
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" that confirms the formation of the amide and the presence of the ketone.
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3250-3300 | N-H Stretch (Amide) |
| ~3100-3000 | C-H Stretch (Aromatic) |
| ~2950-2850 | C-H Stretch (Aliphatic) |
| ~1715 | C=O Stretch (Ketone) |
| ~1670 | C=O Stretch (Amide I) |
| ~1540 | N-H Bend (Amide II) |
| ~1600, ~1470 | C=C Stretch (Aromatic) |
| ~780 | C-Cl Stretch |
Rationale: The presence of two distinct carbonyl peaks (ketone and amide I) and the N-H stretch are primary indicators of successful synthesis.[7][8]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for complete structural elucidation. It is important to note that β-ketoamides can exist in equilibrium with their enol tautomer, which can lead to two sets of signals in the NMR spectra. The ratio of these tautomers is often dependent on the solvent used.[7]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) |
| ~8.5-9.5 | Broad Singlet | 1H | Amide N-H |
| ~7.2-7.4 | Multiplet | 3H | Aromatic CH |
| ~3.6 | Singlet | 2H | -CO-CH₂ -CO- |
| ~2.3 | Singlet | 3H | Aromatic -CH₃ |
| ~2.2 | Singlet | 3H | Ketone -CO-CH₃ |
Expert Insight: The broadness of the amide proton signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The appearance of a vinyl proton signal around 5-6 ppm would indicate the presence of the enol tautomer.[7]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (Keto Form) |
| ~205 | C =O (Ketone) |
| ~165 | C =O (Amide) |
| ~135-138 | Aromatic Quaternary C (C-Cl, C-N) |
| ~125-130 | Aromatic C H |
| ~50 | -C H₂- (Methylene) |
| ~30 | -C H₃ (Ketone) |
| ~18 | Ar-C H₃ (Aromatic) |
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
| m/z Value | Assignment |
| ~225 / 227 | [M]⁺ / [M+2]⁺ Molecular ion peaks (due to ³⁵Cl/³⁷Cl isotopes) |
| ~182 / 184 | [M - COCH₃]⁺ |
| ~141 / 143 | [Cl(CH₃)C₆H₃NH₂]⁺ Fragment |
| 43 | [CH₃CO]⁺ |
Trustworthiness Check: The characteristic isotopic pattern for chlorine (a ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks) is a definitive piece of evidence for the presence of a chlorine atom in the structure.
Characterization Workflow Visualization
Conclusion
This guide has detailed an efficient and reliable method for the synthesis of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide using diketene, a process well-suited for both laboratory and potential scale-up applications. The comprehensive characterization workflow, employing FTIR, NMR, and Mass Spectrometry, provides a robust system for verifying the structural integrity and purity of the final product. The protocols and insights presented herein are designed to empower researchers and drug development professionals to confidently produce and validate this key chemical intermediate, facilitating advancements in medicinal chemistry and materials science.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Sigma-Aldrich. (n.d.). N-(2-Chloro-6-methylphenyl)-3-oxobutanamide AldrichCPR.
- Chauhan, N., Nimavat, K., & Vyas, K. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate.
- Wikipedia. (2023, December 2). Diketene.
- ChemScene. (n.d.). N-(2-chloro-6-methylphenyl)-3-oxobutanamide.
- BenchChem. (2025). Challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide.
- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of N-(3-methylphenyl)-3-oxobutanamide.
- BenchChem. (2025). Technical Support Center: N-(3-methylphenyl)-3-oxobutanamide Synthesis.
- PubChem. (n.d.). 2-Chloro-6-methylaniline.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
- ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diketene - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
